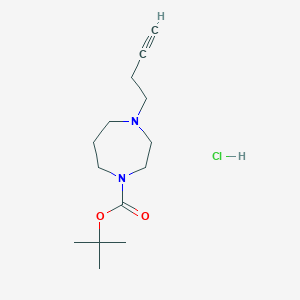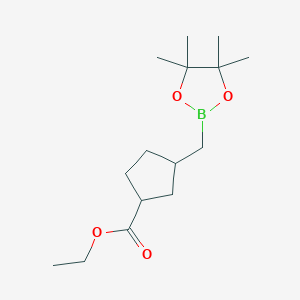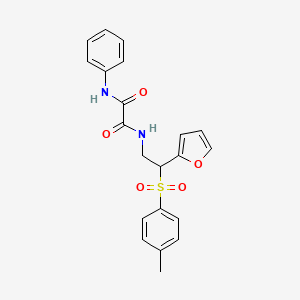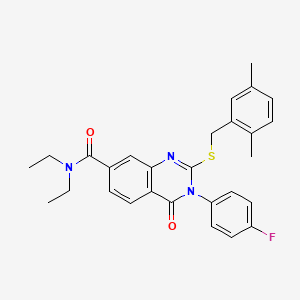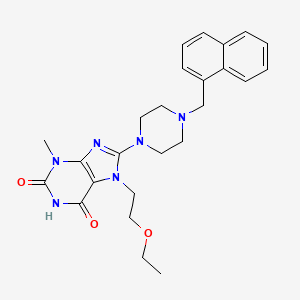
7-(2-ethoxyethyl)-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-ethoxyethyl)-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H30N6O3 and its molecular weight is 462.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Activity
Research on compounds structurally related to the specified chemical, such as 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione, has shown significant results in cardiovascular activity. These compounds have demonstrated strong prophylactic antiarrhythmic activity and hypotensive effects, with specific derivatives showing a notable affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Electron Transfer
Studies on naphthalimide compounds with piperazine substituent, like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, have revealed their potential in luminescent applications. These compounds exhibit unique fluorescence properties, indicating potential utility in fields like bio-imaging and the study of photo-induced electron transfer processes (Gan et al., 2003).
Chemosensors for Metal Ions
Compounds such as 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione have been synthesized and characterized for their ability to act as chemosensors. They show remarkable selectivity towards specific metal ions like Cu2+, with colorimetric changes accompanying the complexation, making them valuable for environmental and analytical applications (Gosavi-Mirkute et al., 2017).
Antioxidant Activity
Derivatives of naphthoquinones attached to the benzothiophene moiety, related structurally to the specified compound, have been synthesized and evaluated for their antioxidant properties. Some of these derivatives have shown promising results in protecting DNA from damage, highlighting their potential in therapeutic and preventive medicine (Gouda et al., 2013).
Solvatochromism and Bio-Imaging Applications
Derivatives of naphthalene-1,8-dicarboxylic acid, including compounds with piperazine structures, have shown positive solvatochromism and are being explored for their application in bio-imaging and as intermediates in the development of fluorescent bioactive compounds (Nicolescu et al., 2020).
Inhibitors of Mycobacterium Tuberculosis
Purine linked piperazine derivatives, a category related to the specified chemical, have been synthesized and shown to inhibit Mycobacterium tuberculosis. These compounds target essential bacterial biosynthetic processes and have shown better efficacy compared to certain current drugs, marking their significance in the treatment of tuberculosis (Konduri et al., 2020).
Propiedades
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-3-34-16-15-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)17-19-9-6-8-18-7-4-5-10-20(18)19/h4-10H,3,11-17H2,1-2H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUZBGCKPCVKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-3-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2840939.png)
![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/no-structure.png)

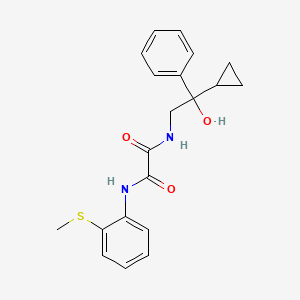

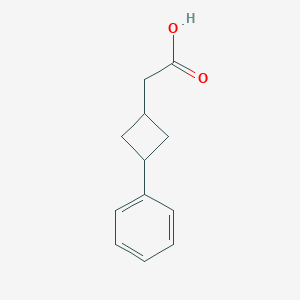

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2840947.png)
